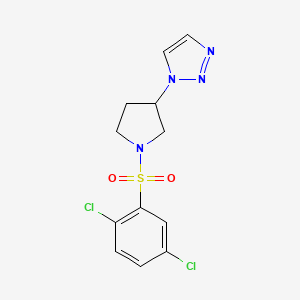
1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound with potential applications in scientific research. It is a triazole-based compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing significant activity .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Antitubercular Activity
Our compound has been investigated for its potential in combating tuberculosis:
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These compounds showed in vitro antitubercular activity .
GSK-3 Inhibition
Our compound, SB 216763 , is a selective and cell-permeable glycogen synthase kinase-3 (GSK-3) inhibitor. It has been used to inhibit GSK-3β in human brain microvascular endothelial cells and colorectal cancer cells .
Potential Therapeutic Agents
Given the diverse biological activities associated with indole derivatives, including our compound, there is immense potential for exploring newer therapeutic possibilities. Researchers continue to investigate its applications in various contexts .
Other Applications
While the above points highlight specific areas, it’s worth noting that indole derivatives often exhibit antioxidant, anti-inflammatory, anticancer, anti-HIV, antimicrobial, and antidiabetic activities. The versatility of this compound makes it an exciting subject for ongoing research .
Propiedades
IUPAC Name |
1-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4O2S/c13-9-1-2-11(14)12(7-9)21(19,20)17-5-3-10(8-17)18-6-4-15-16-18/h1-2,4,6-7,10H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQQBCVHIKZKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

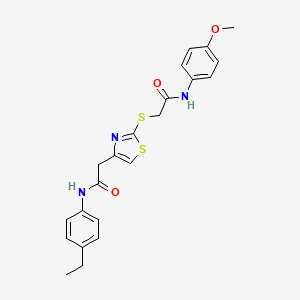
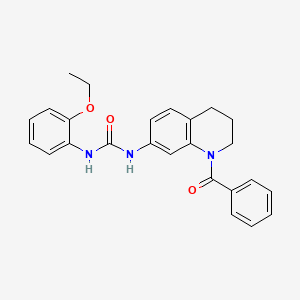
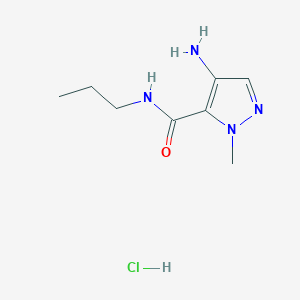
![(Z)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2912715.png)
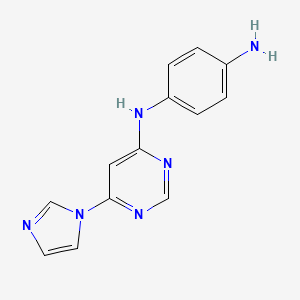
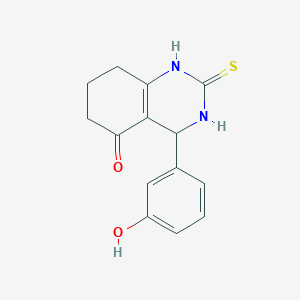
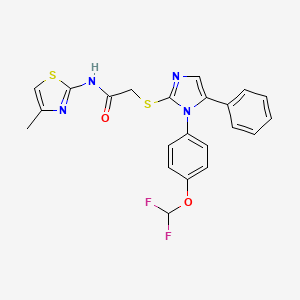
![N-cycloheptyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2912720.png)
![7-[2-(Benzooxazol-2-ylsulfanyl)-ethyl]-3-methyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2912721.png)
![5-Chloro-2-[4-[4-(4-phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2912723.png)
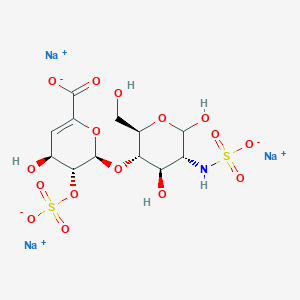
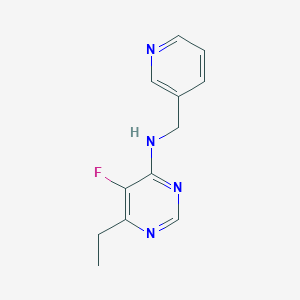
![1-(4-chlorophenyl)-4-(2-(thiophen-2-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2912727.png)
![N-{1-[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2912729.png)